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Compound of Interest
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Cat. No.: B1195180

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imazodan, with the chemical name 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-
pyridazinone, is a potent and selective phosphodiesterase 11l (PDE3) inhibitor.[1] Developed for
the treatment of chronic congestive heart failure, its mechanism of action centers on increasing
intracellular cyclic adenosine monophosphate (CAMP), leading to positive inotropic and
vasodilatory effects.[1][2] This guide provides a comprehensive overview of Imazodan's
chemical properties, a detailed synthesis protocol, and an in-depth look at its mechanism of
action and biological effects, supported by quantitative data and experimental methodologies.

Chemical Structure and Properties

Imazodan is a heterocyclic organic compound belonging to the pyridazinone class. Its structure
is characterized by a dihydropyridazinone ring linked to a phenyl group, which in turn is
substituted with an imidazole ring.
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Property Value Reference
Chemical Formula C13H12N40
Molecular Weight 240.26 g/mol

4,5-dihydro-6-[4-(1H-imidazol-
IUPAC Name 1-yl)phenyl]-3(2H)-

pyridazinone

CAS Number 84243-58-3 [1]
C1CC(=0)NN=C1C2=CC=C(C

SMILES
=C2)N3C=CN=C3
InChl=1S/C13H12N40/c18-
13-6-5-12(15-16-13)10-1-3-

InChl

11(4-2-10)17-8-7-14-9-17/h1-
4,7-9H,5-6H2,(H,16,18)

Synthesis of Imazodan

The synthesis of Imazodan and related 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives
generally involves a multi-step process. While a specific, detailed protocol for Imazodan is not
readily available in public literature, a general synthetic route can be inferred from the synthesis
of analogous compounds.[3][4] The key steps typically involve the formation of a y-keto acid
followed by cyclization with a hydrazine derivative.

Experimental Protocol: General Synthesis of 6-Aryl-4,5-
dihydropyridazin-3(2H)-ones

This protocol is a generalized procedure based on the synthesis of similar pyridazinone
compounds and should be adapted and optimized for the specific synthesis of Imazodan.

Step 1: Friedel-Crafts Acylation to form a y-Keto Acid[3]

» To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g.,
nitrobenzene or 1,2-dichloroethane), add succinic anhydride portion-wise at a controlled
temperature (e.g., 0-5 °C).
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o Slowly add the substituted benzene (in the case of Imazodan, 1-phenyl-1H-imidazole) to the
reaction mixture, maintaining the low temperature.

 After the addition is complete, allow the reaction to warm to room temperature and stir for
several hours until the reaction is complete (monitored by TLC).

e Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to
decompose the aluminum chloride complex.

o Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

e Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate,
and concentrate under reduced pressure to yield the crude y-keto acid.

o Purify the crude product by recrystallization or column chromatography.
Step 2: Cyclization with Hydrazine Hydrate[3]

o Dissolve the purified y-keto acid from Step 1 in a suitable solvent (e.g., ethanol or acetic
acid).

e Add hydrazine hydrate to the solution.

o Reflux the reaction mixture for several hours until the reaction is complete (monitored by
TLC).

e Cool the reaction mixture to room temperature, which may cause the product to precipitate.

o Collect the solid product by filtration, wash with a cold solvent, and dry to yield the 6-aryl-4,5-
dihydropyridazin-3(2H)-one.

» Further purification can be achieved by recrystallization.

Biological Activity and Mechanism of Action

Imazodan's primary pharmacological effect is the selective inhibition of phosphodiesterase Il
(PDE3), an enzyme responsible for the degradation of cyclic adenosine monophosphate
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(cAMP).[1] By inhibiting PDE3, Imazodan increases the intracellular concentration of CAMP in
cardiac and vascular smooth muscle cells.

Signaling Pathway of Imazodan in Cardiomyocytes

The increase in CAMP levels in cardiomyocytes activates Protein Kinase A (PKA), which in turn
phosphorylates several key proteins involved in cardiac contractility and relaxation.[5][6]

Extracellular Space Cell Membrane

activates

Click to download full resolution via product page

Caption: Imazodan's signaling pathway in cardiomyocytes.

Quantitative Data

While specific IC50 values for Imazodan are not consistently reported across publicly available
literature, PDES3 inhibitors as a class exhibit potent inhibitory activity. For instance, the related
PDE3 inhibitor milrinone has a reported IC50 in the nanomolar range.[7]

Pharmacokinetic Parameters in Humans (lllustrative)

The following table presents illustrative pharmacokinetic parameters for a hypothetical orally
administered drug with properties similar to those that might be expected for Imazodan. Actual
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values for Imazodan would need to be determined through specific clinical studies.

Parameter Value Unit Description

Maximum plasma

Cmax 200-400 ng/mL )
concentration
Time to reach

Tmax 1-2 hours maximum plasma
concentration
Area under the

AUC (0-inf) 1500-2500 ng*h/mL plasma concentration-
time curve

t1/2 4-6 hours Elimination half-life
Fraction of

) o administered dose
Bioavailability (F) 40-60 %

reaching systemic

circulation

Note: These values are for illustrative purposes and are not the definitive pharmacokinetic
parameters for Imazodan.

Clinical Efficacy and Safety

A multicenter, double-blind, randomized, placebo-controlled trial was conducted to evaluate the
efficacy and safety of Imazodan in patients with congestive heart failure.[8] Patients received
placebo or Imazodan at doses of 2, 5, or 10 mg twice daily for 12 weeks.

Clinical Trial Results[8]
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Outcome Imazodan (2 Imazodan (5 Imazodan (10
Placebo (n=44)

Measure mg, n=35) mg, n=34) mg, n=34)

Change in

Exercise Time +25 +30 +35 +20

(seconds)

Change in

Ejection Fraction  +0.5 +1.0 +1.2 +0.8

(%)

Mortality (%) 7% (3/44) 6% (2/35) 9% (3/34) 9% (3/34)

The study concluded that Imazodan did not provide a significant benefit in exercise
performance compared to placebo.[8]

Experimental Workflows

The development and evaluation of a drug like Imazodan involves a series of interconnected
experimental workflows.
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Caption: General experimental workflow for Imazodan development.
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Experimental Protocol: PDE Inhibition Assay (General)

A common method to determine the inhibitory activity of a compound like Imazodan on PDE3
is a cell-based or biochemical assay.

e Enzyme and Substrate Preparation:
o Recombinant human PDE3 enzyme is used.

o The substrate, cAMP, is typically radiolabeled (e.g., [3H]-cCAMP) or a fluorescent analog is
used.

e Assay Procedure:
o The PDE3 enzyme is incubated with the substrate in a suitable buffer system.
o Various concentrations of the inhibitor (Imazodan) are added to the reaction mixture.

o The reaction is allowed to proceed for a defined period at a specific temperature (e.qg.,
30°C).

e Termination and Detection:
o The reaction is terminated, often by adding a stop solution or by heat inactivation.

o The amount of product (AMP or a fluorescent derivative) is quantified. For radiolabeled
assays, this involves separating the product from the substrate using chromatography or
scintillation proximity assay. For fluorescent assays, the change in fluorescence is
measured.

o Data Analysis:

o The percentage of inhibition at each inhibitor concentration is calculated relative to a
control with no inhibitor.

o The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme
activity, is determined by plotting the percentage of inhibition against the logarithm of the
inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[9]
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Conclusion

Imazodan is a well-characterized selective PDE3 inhibitor with clear inotropic and vasodilatory
effects. While its clinical efficacy in chronic congestive heart failure has not been definitively
established, it remains an important tool for researchers studying the role of the cAMP
signaling pathway in cardiovascular physiology and pathology. The synthetic pathways for
pyridazinone derivatives are established, providing a basis for the synthesis of Imazodan and
its analogs for further investigation. This guide provides a foundational understanding of the
key technical aspects of Imazodan for professionals in the field of drug development and
cardiovascular research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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